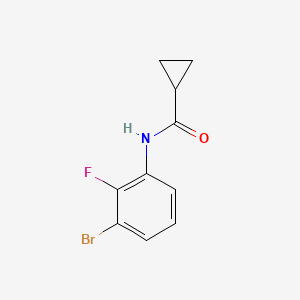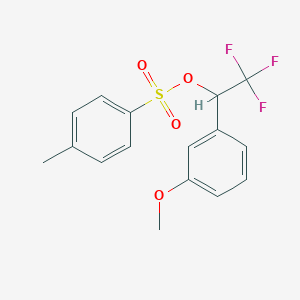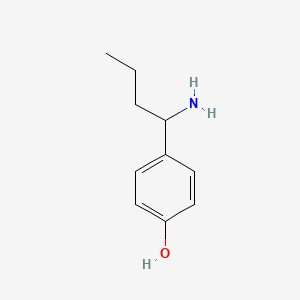![molecular formula C9H11N3O B12272345 [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine is a compound that features a unique structure combining a pyrazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine can be achieved through a multi-step process. One common method involves the formation of the pyrazole ring followed by the introduction of the furan ring. The reaction typically starts with the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are often employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine has been explored for its potential in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative used in drug discovery.
Uniqueness
What sets [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine apart is its unique combination of a pyrazole and furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[5-(2-methylpyrazol-3-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C9H11N3O/c1-12-8(4-5-11-12)9-3-2-7(6-10)13-9/h2-5H,6,10H2,1H3 |
InChI Key |
CUVWWKWWUWTYNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12272266.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B12272273.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B12272277.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272284.png)
![7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B12272287.png)


![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-(Piperidin-4-yloxy)benzo[d]oxazole](/img/structure/B12272322.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
